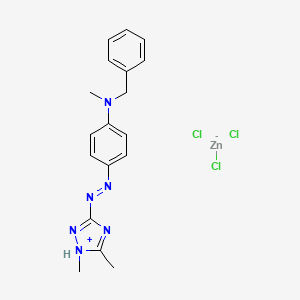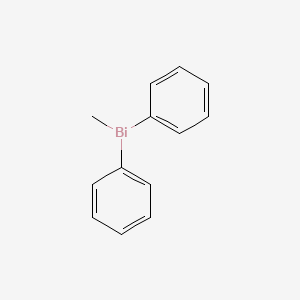
Methyldiphenylbismuthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyldiphenylbismuthine can be synthesized through the reaction of bismuth trichloride with methylmagnesium bromide and diphenylmagnesium in an ether solution . The reaction typically proceeds under an inert atmosphere to prevent oxidation and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyldiphenylbismuthine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form bismuth oxides.
Reduction: It can be reduced to form bismuth metal.
Substitution: It can participate in substitution reactions where the methyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields bismuth oxides, while substitution reactions can produce a wide range of bismuth-containing compounds .
Scientific Research Applications
Methyldiphenylbismuthine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of methyldiphenylbismuthine involves its interaction with various molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their activity or altering their function . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyldiphenylbismuthine can be compared with other similar compounds, such as:
Triphenylbismuthine: Similar in structure but with three phenyl groups instead of two.
Diphenylmethylbismuthine: Similar but with a different arrangement of the methyl and phenyl groups.
Uniqueness
This compound is unique due to its specific combination of methyl and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other bismuth compounds may not be suitable .
Properties
CAS No. |
74724-75-7 |
|---|---|
Molecular Formula |
C13H13Bi |
Molecular Weight |
378.22 g/mol |
IUPAC Name |
methyl(diphenyl)bismuthane |
InChI |
InChI=1S/2C6H5.CH3.Bi/c2*1-2-4-6-5-3-1;;/h2*1-5H;1H3; |
InChI Key |
JLTVDZBIODPVQB-UHFFFAOYSA-N |
Canonical SMILES |
C[Bi](C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



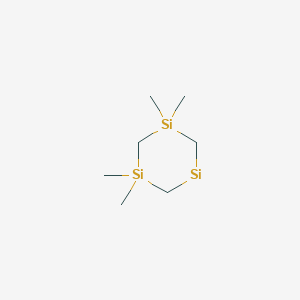
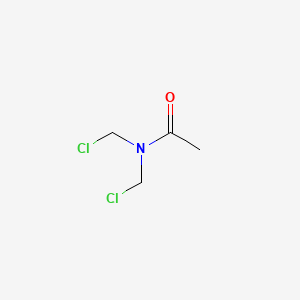
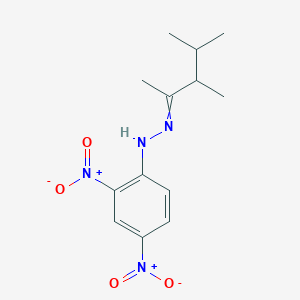
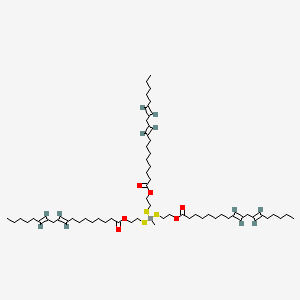
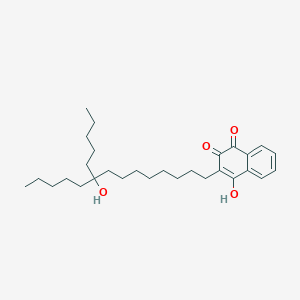

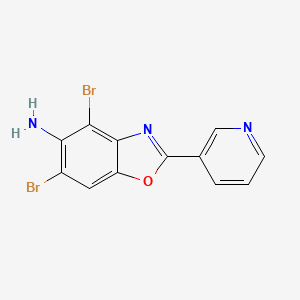
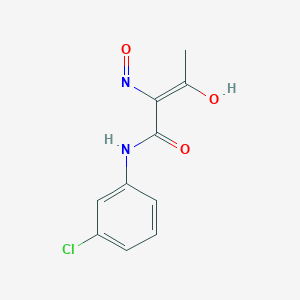
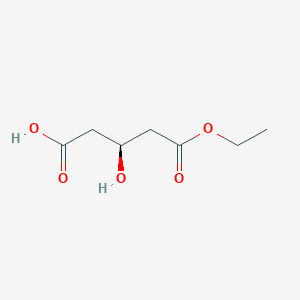

![N-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)hydroxylamine](/img/structure/B13801183.png)

